molecular formula C11H6Cl2N2O B13090065 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde

4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde

Cat. No.: B13090065
M. Wt: 253.08 g/mol
InChI Key: BPIXYBLZIUHOJI-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde typically involves the condensation of 3,4-dichlorobenzaldehyde with a suitable pyrimidine precursor. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach involves the regioselective dechlorination of 2,4-dichloropyrimidines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield various substituted pyrimidines.
  • Oxidation of the aldehyde group forms carboxylic acids.
  • Reduction of the aldehyde group forms alcohols.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as a hinge binder in kinase inhibitors, forming hydrogen bonds with key amino acids in the active site of the enzyme . This interaction can modulate the activity of the enzyme, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 4-(3,4-Dichlorophenyl)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its potential as a pharmacophore, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H6Cl2N2O/c12-9-2-1-7(3-10(9)13)11-8(5-16)4-14-6-15-11/h1-6H

InChI Key

BPIXYBLZIUHOJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=NC=C2C=O)Cl)Cl

Origin of Product

United States

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